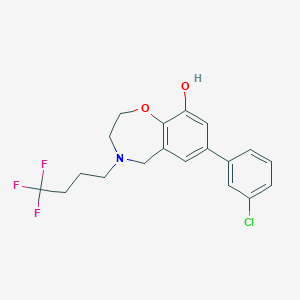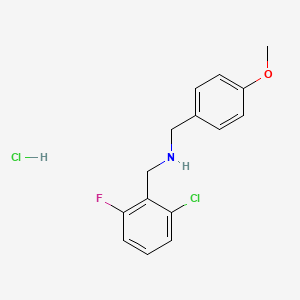![molecular formula C15H17N3O3 B5347478 isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, also known as IMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMB is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the development of inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are known to play a key role in the development of inflammation. This compound has also been found to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in lab experiments. It has been found to exhibit some toxicity at high doses, and its effects on other physiological processes are not well understood.
Direcciones Futuras
There are several future directions for the study of isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate. One area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, the development of new drug delivery systems for this compound could improve its therapeutic potential.
Métodos De Síntesis
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be synthesized by reacting 4-aminobenzoic acid with 1-methyl-1H-pyrazol-5-ylcarbonyl chloride in the presence of triethylamine. The resulting compound is then reacted with isopropyl chloroformate to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
propan-2-yl 4-[(2-methylpyrazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(2)21-15(20)11-4-6-12(7-5-11)17-14(19)13-8-9-16-18(13)3/h4-10H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTQXQDAJJTMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5347404.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)

![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)

![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)